5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine
Overview
Description
5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine is a heterocyclic organic compound with the molecular formula C8H7IO2 and a molecular weight of 262.04 g/mol It is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine, where an iodine atom is substituted at the 5th position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine typically involves the iodination of 2,3-dihydrobenzo[b][1,4]dioxine. One common method includes the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: The iodine atom can be reduced to form the parent compound, 2,3-dihydrobenzo[b][1,4]dioxine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the iodine atom.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.
Reduction Products: Reduction typically yields 2,3-dihydrobenzo[b][1,4]dioxine.
Scientific Research Applications
5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the dioxine ring structure can interact with biological membranes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine: The parent compound without the iodine substitution.
5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine: A similar compound with a bromine atom instead of iodine.
5-Chloro-2,3-dihydrobenzo[b][1,4]dioxine: A similar compound with a chlorine atom instead of iodine.
Uniqueness
5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and can enhance its reactivity in certain chemical reactions. Additionally, the iodine substitution can influence the compound’s biological activity and its interactions with molecular targets .
Properties
IUPAC Name |
5-iodo-2,3-dihydro-1,4-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHRMPQYBWNDML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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